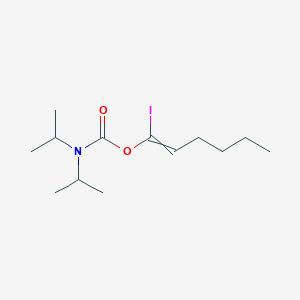
1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an iodine atom attached to a hexene chain, which is further linked to a dipropan-2-ylcarbamate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, followed by purification steps to ensure the desired product’s purity. Techniques such as distillation and recrystallization are commonly employed to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hexane derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hex-1-en-1-yl dipropan-2-ylcarbamate oxides, while reduction can produce hexane derivatives.
Scientific Research Applications
1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Iodohexane: Similar in structure but lacks the carbamate group.
Hex-1-en-1-yl dipropan-2-ylcarbamate: Similar but without the iodine atom.
1-Iodohex-1-en-1-yl methylcarbamate: Similar but with a different carbamate group.
Uniqueness
1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate is unique due to the presence of both the iodine atom and the dipropan-2-ylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648927-75-7 |
|---|---|
Molecular Formula |
C13H24INO2 |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
1-iodohex-1-enyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C13H24INO2/c1-6-7-8-9-12(14)17-13(16)15(10(2)3)11(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
VVDLEEHVWIWTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(OC(=O)N(C(C)C)C(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
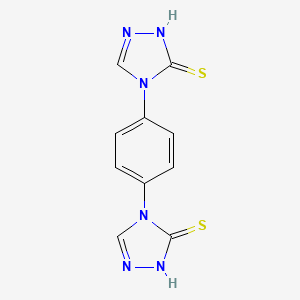

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
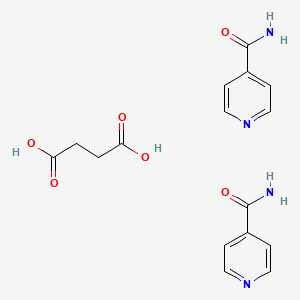

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
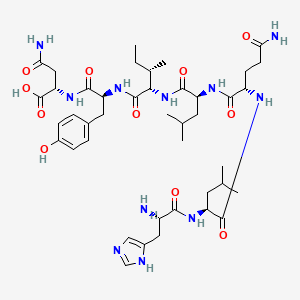
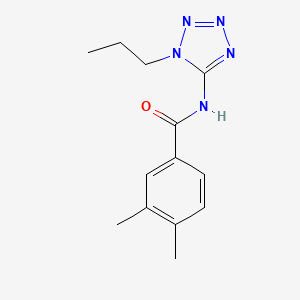
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
